molecular formula C9H13ClN2O2S B1296223 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride CAS No. 34467-12-4

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

Cat. No. B1296223
CAS RN: 34467-12-4
M. Wt: 248.73 g/mol
InChI Key: SMNIBALWWVPOJC-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C7H8N2O2S . It is a derivative of 5,6-dihydroimidazo[2,1-b]thiazole . The compound is typically in solid form .


Synthesis Analysis

The synthesis of derivatives of 5,6-dihydroimidazo[2,1-b]thiazole, which includes 3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride, involves reactions of imidazoline-2-thiol with acetylenedicarboxylic acid and its dimethyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 184.22 . It is typically in solid form and is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : The compound serves as a precursor in synthesizing a range of heterocyclic compounds. For instance, it has been used to create derivatives with significant anti-inflammatory, analgesic, and antipyretic activities. This underscores its utility in the development of new pharmacological agents (Abignente et al., 1983; Šačkus et al., 2015).

  • Development of Analogues and Derivatives : Research has focused on developing analogues and derivatives based on the imidazo[2,1-b][1,3]thiazole ring system, highlighting its versatility in generating compounds with potential therapeutic applications. This includes the synthesis of compounds analogous to α-aminoadipic acid, illustrating the adaptability of this chemical framework in medicinal chemistry (Šačkus et al., 2015).

  • Antimicrobial and Antiviral Potential : Certain derivatives synthesized from the compound have shown antimicrobial activity, suggesting its role in the development of new antimicrobial agents. This indicates the broader pharmacological potential of derivatives synthesized from this compound beyond anti-inflammatory and analgesic effects (Гейн et al., 2015).

Structural and Chemical Studies

  • Molecular Structure Analysis : Studies have also delved into the molecular structure of derivatives, providing insights into their conformational features and supramolecular aggregation. Such investigations are crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications and potential as therapeutic agents (Nagarajaiah & Begum, 2014).

  • Experimental and Theoretical Studies : The compound and its derivatives have been characterized through both experimental and theoretical studies, including FT-IR spectroscopy and X-ray diffraction. These studies help in elucidating the detailed molecular structure, offering a basis for understanding their reactivity and potential interactions in biological systems (Acar et al., 2017).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . A Material Safety Data Sheet (MSDS) should be consulted for detailed safety and handling information .

properties

IUPAC Name

ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIBALWWVPOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCN=C2S1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188035
Record name Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6-dihydroimidazo(2,1-b)thiazole-2-carboxylic acid ethyl ester hydrochloride

CAS RN

34467-12-4
Record name Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034467124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole-2-carboxylic acid, 5,6-dihydro-3-methyl-, ethyl ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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